molecular formula C17H12ClFN2O2 B15002525 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone

Cat. No.: B15002525
M. Wt: 330.7 g/mol
InChI Key: ISGOYOKRMVERCW-UHFFFAOYSA-N
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Description

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzoxazole Ring: Starting with a suitable precursor, such as 2-aminophenol, which undergoes cyclization with a chlorinated carboxylic acid derivative to form the benzoxazole ring.

    Substitution Reactions: Introduction of the chloro and fluoro substituents through nucleophilic aromatic substitution reactions.

    Pyrrolidinone Formation: Coupling of the benzoxazole derivative with a pyrrolidinone precursor under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenyl-2-pyrrolidinone
  • 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)-2-pyrrolidinone
  • 4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-2-pyrrolidinone

Uniqueness

4-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

4-(5-chloro-1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C17H12ClFN2O2/c18-11-1-6-15-14(8-11)20-17(23-15)10-7-16(22)21(9-10)13-4-2-12(19)3-5-13/h1-6,8,10H,7,9H2

InChI Key

ISGOYOKRMVERCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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